methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
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Overview
Description
Methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound featuring a dibenzo[b,e][1,4]diazepine core with a trimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trimethoxyphenyl group is known to enhance binding affinity and specificity, potentially inhibiting key biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxycinnamate: Shares the trimethoxyphenyl group and is used in similar applications.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another compound with the trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
Methyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its dibenzo[b,e][1,4]diazepine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds and contributes to its specific bioactivity .
Properties
Molecular Formula |
C30H30N2O6 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 4-[7-oxo-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C30H30N2O6/c1-35-25-15-20(16-26(36-2)29(25)37-3)19-13-23-27(24(33)14-19)28(32-22-8-6-5-7-21(22)31-23)17-9-11-18(12-10-17)30(34)38-4/h5-12,15-16,19,28,31-32H,13-14H2,1-4H3 |
InChI Key |
WCJTZSUFEHSVDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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